

Commercial Suppliers of High-Purity Fmoc-Leu-OSu: A Technical Guide

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Compound of Interest

Compound Name: **Fmoc-Leu-OSu**

Cat. No.: **B613420**

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For researchers, scientists, and professionals in drug development, the quality of reagents is paramount. Fmoc-L-Leucine-N-hydroxysuccinimide ester (**Fmoc-Leu-OSu**), a critical building block in solid-phase peptide synthesis (SPPS), is no exception. This technical guide provides an in-depth overview of commercial suppliers of high-purity **Fmoc-Leu-OSu**, along with key technical data, experimental protocols, and workflow visualizations to aid in its effective procurement and application.

High-Purity Fmoc-Leu-OSu: Commercial Supplier Overview

A variety of chemical suppliers offer **Fmoc-Leu-OSu**, with purity specifications being a key differentiator. High-purity grades, typically exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC), are essential for minimizing side reactions and ensuring the successful synthesis of target peptides. Below is a comparative table of prominent commercial suppliers and their typical product specifications.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity Specification
Chem-Impex	Fmoc-L-leucine N-hydroxysuccinimide ester	76542-83-1	C ₂₅ H ₂₆ N ₂ O ₆	450.5	≥ 98% (HPLC)[1]
XINDAO	Fmoc-Leu-OSu	76542-83-1	C ₂₅ H ₂₆ N ₂ O ₆	Not Specified	99%[2]
Cayman Chemical	Fmoc-Succinimide (Fmoc-OSu)	82911-69-1	C ₁₉ H ₁₅ NO ₅	337.3	≥98%[3]
Sigma-Aldrich (Novabiochem®)	Fmoc-OSu	82911-69-1	C ₁₉ H ₁₅ NO ₅	337.33	≥99.0% (HPLC)
Molecular Depot	Fmoc-Osu (Highly Pure)	Not Specified	Not Specified	337.33	Biotechnology Grade
Ozone Specialities	Amino acid - FMOC - OSU	82911-69-1	C ₁₉ H ₁₅ NO ₅	337.33	99%[4]

Note: Some suppliers may list specifications for the parent compound Fmoc-OSu, which can be indicative of the quality of their amino acid derivatives. It is recommended to consult the Certificate of Analysis (CoA) for lot-specific purity data.

Synthesis of High-Purity Fmoc-Leu-OSu: A Representative Protocol

The synthesis of **Fmoc-Leu-OSu** is typically achieved through the reaction of L-Leucine with an activated Fmoc reagent, most commonly N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This method is favored due to its stability and the formation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies purification.

Experimental Protocol: Synthesis of Fmoc-Leu-OH

This initial step creates the Fmoc-protected amino acid.

Materials:

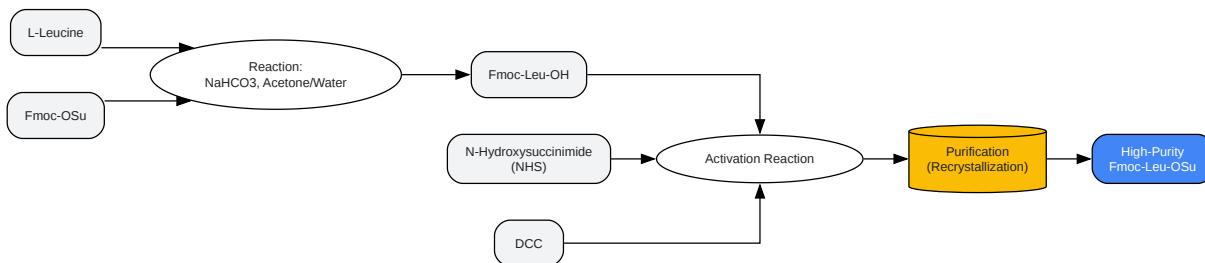
- L-Leucine
- Fmoc-OSu (1.05 equivalents)
- 10% aqueous sodium bicarbonate solution
- Acetone
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate
- Toluene

Procedure:

- Dissolution: Dissolve L-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) with stirring.
- Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.[5]
- Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting L-Leucine is consumed.[5]
- Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.[5]
- Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of Fmoc-Leu-OH will form.[5]

- Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).[\[5\]](#)
- Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).[\[5\]](#)
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Fmoc-Leu-OH as a white solid.[\[5\]](#)
- Purification: Purify the crude Fmoc-Leu-OH by recrystallization from a toluene-based solvent system to obtain high-purity material.[\[5\]](#)

The subsequent conversion of Fmoc-Leu-OH to **Fmoc-Leu-OSu** involves activation of the carboxylic acid with N-hydroxysuccinimide, typically using a coupling agent like dicyclohexylcarbodiimide (DCC).



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General synthesis pathway for **Fmoc-Leu-OSu**.

Quality Control of Fmoc-Leu-OSu

Ensuring the purity and identity of **Fmoc-Leu-OSu** is critical before its use in peptide synthesis. A combination of analytical techniques should be employed.

Experimental Protocol: Quality Control Analysis

1. High-Performance Liquid Chromatography (HPLC):

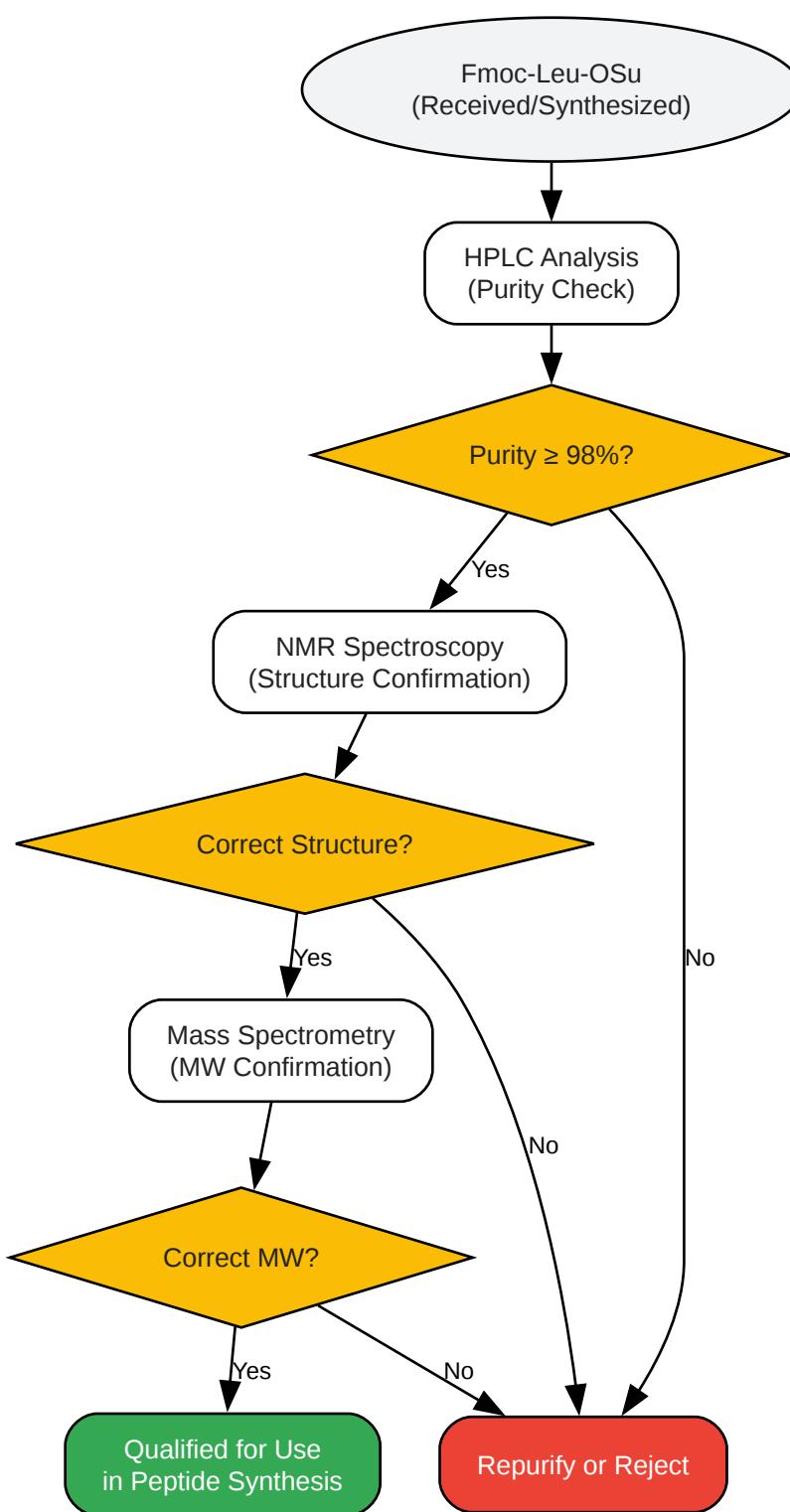
- Purpose: To determine the purity of the compound.
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA), is employed.
- Detection: UV detection at 254 nm or 265 nm.
- Expected Result: A major peak corresponding to **Fmoc-Leu-OSu** with a purity of $\geq 98\%$.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure.
- ^1H NMR: The proton NMR spectrum should show characteristic peaks for the fluorenyl, leucine, and succinimidyl protons in the correct integration ratios.
- ^{13}C NMR: The carbon NMR will further confirm the structure by showing the expected number of carbon signals.

3. Mass Spectrometry (MS):

- Purpose: To confirm the molecular weight.
- Technique: Electrospray ionization (ESI) is commonly used.
- Expected Result: A molecular ion peak corresponding to the calculated mass of **Fmoc-Leu-OSu** (450.48 g/mol).

[Click to download full resolution via product page](#)Quality control workflow for **Fmoc-Leu-OSu**.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Leu-OSu is a cornerstone reagent in Fmoc-based SPPS. The N-hydroxysuccinimide ester provides a highly reactive acylating agent that readily couples with the free amine of the resin-bound peptide chain.

Experimental Protocol: SPPS Cycle with Fmoc-Leu-OSu

This protocol outlines a single coupling cycle.

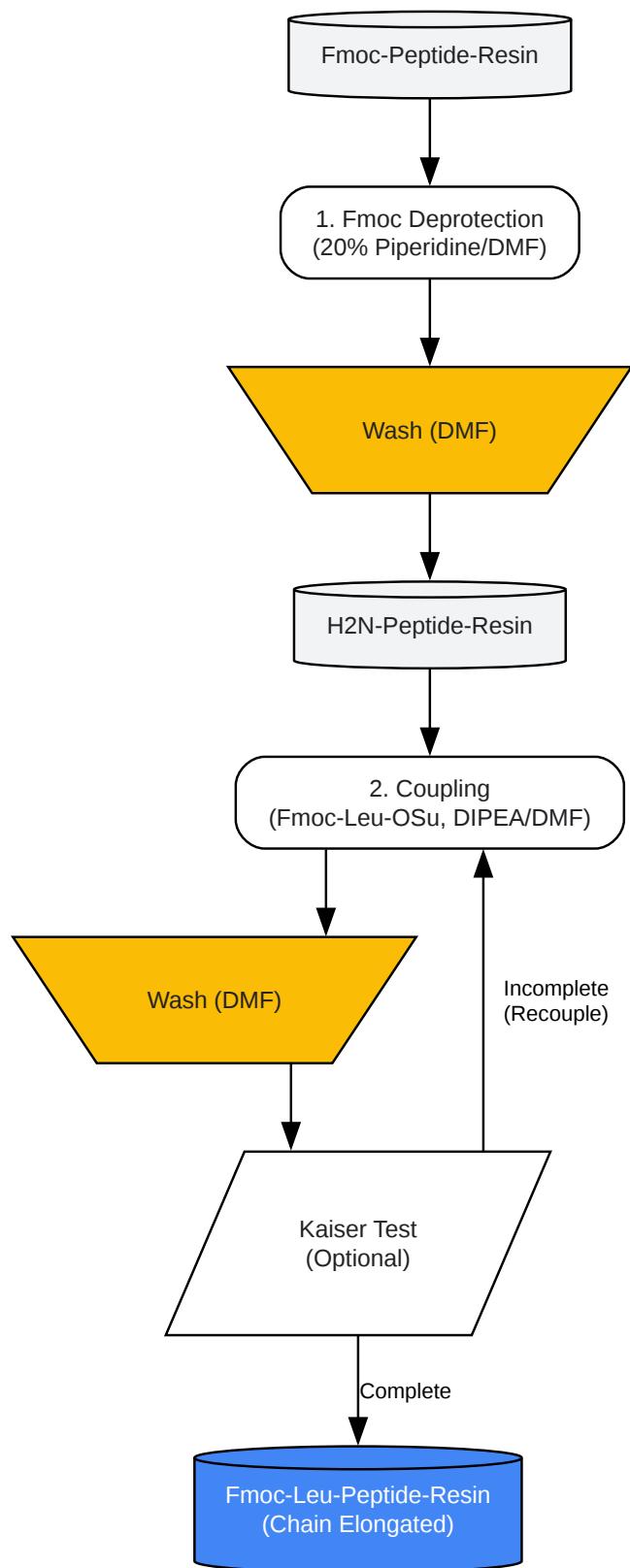
Materials:

- Fmoc-protected peptide-resin
- 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- **Fmoc-Leu-OSu** (1.5-3 equivalents relative to resin loading)
- DMF (peptide synthesis grade)
- Dichloromethane (DCM, peptide synthesis grade)
- N,N-Diisopropylethylamine (DIPEA)

Procedure:

- Fmoc Deprotection:
 - Treat the resin with a 20% piperidine/DMF solution for 3-5 minutes.
 - Drain and repeat the treatment for an additional 7-10 minutes to ensure complete deprotection.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Coupling:

- Dissolve **Fmoc-Leu-OSu** in DMF.
- Add the **Fmoc-Leu-OSu** solution to the deprotected peptide-resin.
- Add DIPEA (1-2 equivalents) to the reaction mixture to act as a base.
- Agitate the mixture at room temperature for 1-2 hours.
- **Washing:**
 - Drain the coupling solution.
 - Wash the resin with DMF (3 x 1 min).
- **Monitoring (Optional but Recommended):**
 - Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A blue/purple color indicates incomplete coupling, while a yellow/colorless result signifies a complete reaction.



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A typical SPPS cycle using **Fmoc-Leu-OSu**.

In conclusion, the selection of a reliable commercial supplier for high-purity **Fmoc-Leu-OSu** is a critical first step in the successful synthesis of peptides. By understanding the available options, implementing robust quality control measures, and following established synthesis protocols, researchers can confidently incorporate this essential building block into their drug discovery and development workflows.

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